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Compound of Interest

ortho-methyl 4-Anilino-1-Boc-
Compound Name: o
piperidine

cat. No.: B10855915

For Immediate Release

This guide provides a detailed comparative analysis of the spectroscopic data for the ortho,
meta, and para regioisomers of methyl 4-anilino-1-Boc-piperidine. These compounds are of
significant interest to researchers and professionals in the fields of medicinal chemistry and
drug development as precursors and intermediates in the synthesis of various pharmaceutical
compounds. Understanding the distinct spectroscopic signatures of each regioisomer is crucial
for unambiguous identification, quality control, and process optimization.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for the ortho, meta, and
para regioisomers of methyl 4-anilino-1-Boc-piperidine. While a complete set of experimental
spectra was not publicly available for all isomers, the data presented here is compiled from
available resources and analytical reports.

Table 1: General Properties
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ortho-methyl 4-

meta-methyl 4-

para-methyl 4-

Property anilino-1-Boc- anilino-1-Boc- anilino-1-Boc-
piperidine piperidine piperidine
Molecular Formula C17H26N202 C17H26N202 C17H26N202
Molecular Weight 290.40 g/mol 290.40 g/mol 290.40 g/mol
CAS Number 1154101-90-2 679409-60-0 501673-99-0

Table 2. Mass Spectrometry Data

Regioisomer

lonization Mode

Observed m/z

Key Fragmentation
Pattern (tentative)

ortho-methyl

GC-MS (El)

[M]+ at 290

Fragments
corresponding to loss
of the Boc group, and
cleavage of the

piperidine ring.

meta-methyl

GC-MS (El)

[M]+ at 290

Similar fragmentation
to the ortho isomer,
with potential minor
differences in
fragment ion

intensities.

para-methyl

GC-MS (El)

[M]+ at 290

Consistent
fragmentation pattern
with ortho and meta
isomers,
characterized by the
loss of the tert-

butoxycarbony! group.

Table 3: *H NMR Spectroscopy Data (Predicted/Reported)
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Note: Experimentally verified *H NMR data was not fully available in the public domain. The

following are predicted chemical shifts or reported mentions of data acquisition.

S ortho-methyl meta-methyl para-methyl
roton
(Predicted) (Predicted) (Predicted)
ArH Multiplets in the range  Multiplets in the range  Two doublets in the
r'_
of 6.5-7.2 ppm of 6.4-7.1 ppm range of 6.6-7.0 ppm
NoH Broad singlet, ~4.0- Broad singlet, ~4.0- Broad singlet, ~4.0-

5.0 ppm

5.0 ppm

5.0 ppm

Piperidine-H (4)

Multiplet, ~3.5-3.7
ppm

Multiplet, ~3.5-3.7
ppm

Multiplet, ~3.5-3.7
ppm

Piperidine-H (2,6)

Multiplets, ~2.8-3.0
and ~4.0-4.2 ppm

Multiplets, ~2.8-3.0
and ~4.0-4.2 ppm

Multiplets, ~2.8-3.0
and ~4.0-4.2 ppm

Piperidine-H (3,5)

Multiplets, ~1.4-1.6
and ~1.9-2.1 ppm

Multiplets, ~1.4-1.6
and ~1.9-2.1 ppm

Multiplets, ~1.4-1.6
and ~1.9-2.1 ppm

Ar-CHs

Singlet, ~2.2 ppm

Singlet, ~2.3 ppm

Singlet, ~2.2 ppm

Boc-CHs

Singlet, ~1.45 ppm

Singlet, ~1.45 ppm

Singlet, ~1.45 ppm

Table 4: 13C NMR Spectroscopy Data (Predicted)

Note: No experimentally verified 13C NMR data was found in the public domain. The following

are predicted chemical shifts.
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I ortho-methyl meta-methyl para-methyl
(Predicted) (Predicted) (Predicted)
C=0 (Boc) ~155 ppm ~155 ppm ~155 ppm
C (Boc) ~80 ppm ~80 ppm ~80 ppm
Ar-C (ipso, N) ~145 ppm ~147 ppm ~144 ppm
Ar-C (ipso, CHs) ~125 ppm ~138 ppm ~130 ppm
Ar-C ~110-130 ppm ~110-130 ppm ~115-130 ppm
Piperidine-C (4) ~50 ppm ~50 ppm ~50 ppm
Piperidine-C (2,6) ~45 ppm ~45 ppm ~45 ppm
Piperidine-C (3,5) ~32 ppm ~32 ppm ~32 ppm
Ar-CHs ~18 ppm ~21 ppm ~20 ppm
Boc-CHs ~28 ppm ~28 ppm ~28 ppm

Table 5: Infrared (IR) Spectroscopy Data (Predicted)

Note: No experimentally verified IR data was found in the public domain. The following are
predicted characteristic absorption bands.
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. ortho-methyl meta-methyl para-methyl
Functional Group . . .
(Predicted cm™?) (Predicted cm™?) (Predicted cm™?)

N-H Stretch ~3350-3450 ~3350-3450 ~3350-3450
C-H Stretch

) ~3000-3100 ~3000-3100 ~3000-3100
(Aromatic)
C-H Stretch (Aliphatic)  ~2850-2980 ~2850-2980 ~2850-2980
C=0 Stretch (Boc) ~1680-1700 ~1680-1700 ~1680-1700
C=C Stretch

) ~1500-1600 ~1500-1600 ~1500-1600
(Aromatic)
C-N Stretch ~1220-1320 ~1220-1320 ~1220-1320

Experimental Protocols

A general procedure for the synthesis of methyl 4-anilino-1-Boc-piperidine regioisomers
involves the reductive amination of N-Boc-4-piperidone with the corresponding toluidine isomer
(ortho, meta, or para).

General Synthesis Protocol:

» Reaction Setup: To a solution of N-Boc-4-piperidone (1 equivalent) in a suitable solvent (e.g.,
dichloromethane or 1,2-dichloroethane) is added the corresponding toluidine isomer (1-1.2
equivalents).

e Reductive Amination: A reducing agent, such as sodium triacetoxyborohydride, is added
portion-wise to the reaction mixture.

o Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer
chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until
completion.

o Workup: The reaction mixture is quenched with an aqueous solution of sodium bicarbonate
and extracted with an organic solvent. The combined organic layers are washed with brine,
dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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 Purification: The crude product is purified by column chromatography on silica gel to afford
the desired methyl 4-anilino-1-Boc-piperidine regioisomer.

Spectroscopic Analysis Protocol:

e Nuclear Magnetic Resonance (NMR): *H and 3C NMR spectra are recorded on a
spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for *H). Samples are
dissolved in a deuterated solvent (e.g., CDCls or DMSO-ds) with tetramethylsilane (TMS) as
an internal standard.

e Mass Spectrometry (MS): Mass spectra are obtained using a gas chromatograph coupled to
a mass spectrometer (GC-MS) with electron ionization (EI) or a liquid chromatograph
coupled to a mass spectrometer (LC-MS) with electrospray ionization (ESI).

« Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR)
spectrometer using a thin film of the sample on a salt plate (e.g., NaCl or KBr) or using an
attenuated total reflectance (ATR) accessory.

Visualizations

The following diagrams illustrate the chemical structures of the regioisomers and a general

workflow for their synthesis and analysis.

Chemical Structures of Methyl 4-Anilino-1-Boc-piperidine Regioisomers

ortho-isomer meta-isomer para-isomer

Click to download full resolution via product page

Caption: Chemical structures of the ortho, meta, and para regioisomers.
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Caption: General experimental workflow for synthesis and analysis.

This guide serves as a valuable resource for the scientific community, providing a foundational
understanding of the spectroscopic differences between the regioisomers of methyl 4-anilino-1-
Boc-piperidine. For definitive identification, it is recommended to acquire and analyze analytical
reference standards under consistent experimental conditions.

« To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of Methyl 4-
Anilino-1-Boc-piperidine Regioisomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10855915#spectroscopic-data-comparison-for-
regioisomers-of-methyl-4-anilino-1-boc-piperidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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